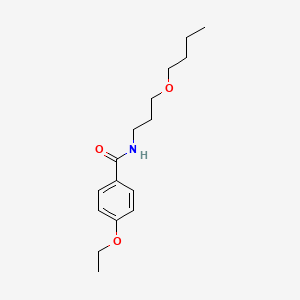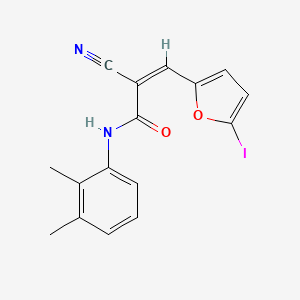![molecular formula C18H19ClN2O4S B5111199 N~1~-allyl-N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5111199.png)
N~1~-allyl-N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-allyl-N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide, also known as AG1478, is a synthetic compound that belongs to the family of tyrosine kinase inhibitors. It was first synthesized in the late 1990s, and since then, it has been widely used in scientific research for its ability to selectively inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase.
Mecanismo De Acción
N~1~-allyl-N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby preventing the phosphorylation of downstream signaling proteins. This results in the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N~1~-allyl-N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the EGFR tyrosine kinase, it has also been shown to inhibit the activation of other tyrosine kinases, such as platelet-derived growth factor receptor (PDGFR) and c-Kit. N~1~-allyl-N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has also been shown to inhibit the activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N~1~-allyl-N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide is its selectivity for the EGFR tyrosine kinase. This allows for the specific inhibition of this target, without affecting other signaling pathways. However, one of the limitations of N~1~-allyl-N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are a number of future directions for the use of N~1~-allyl-N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide in scientific research. One area of interest is the development of new anticancer drugs based on the structure of N~1~-allyl-N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide. Another area of interest is the study of the role of EGFR in various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of N~1~-allyl-N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide in combination with other drugs is an area of active research, as it may enhance the efficacy of existing treatments.
Métodos De Síntesis
The synthesis of N~1~-allyl-N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide involves the reaction of N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide with 4-chlorophenyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dimethylformamide. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
N~1~-allyl-N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has been extensively used in scientific research for its ability to selectively inhibit the EGFR tyrosine kinase. This has led to its use in the study of various diseases, including cancer. N~1~-allyl-N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-3-12-20-18(22)13-21(15-6-4-14(19)5-7-15)26(23,24)17-10-8-16(25-2)9-11-17/h3-11H,1,12-13H2,2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDBXDLFOPRXCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC=C)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-(prop-2-EN-1-YL)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine](/img/structure/B5111121.png)

![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5111133.png)
![N,2-dimethyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5111138.png)
![ethyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5111144.png)
![N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B5111147.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-(hydrazinocarbonyl)vinyl]-3,4,5-trimethoxybenzamide](/img/structure/B5111153.png)
![diethyl [5-(2,3-dimethylphenoxy)pentyl]malonate](/img/structure/B5111159.png)
![1-benzyl-5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5111170.png)

![1-[2-(2-furyl)benzyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5111196.png)
![2-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5111204.png)
![diethyl [4-(2,4-dimethylphenoxy)butyl]malonate](/img/structure/B5111222.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5111224.png)